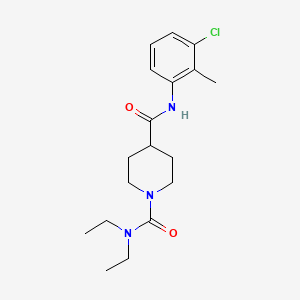
3-benzyl-6-bromo-2-(propylthio)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-6-bromo-2-(propylthio)-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It is a potent inhibitor of various enzymes and has shown promising results in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-benzyl-6-bromo-2-(propylthio)-4(3H)-quinazolinone involves the inhibition of various enzymes, as mentioned earlier. It selectively binds to the ATP-binding site of these enzymes, thereby preventing their activity. This leads to the inhibition of various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-benzyl-6-bromo-2-(propylthio)-4(3H)-quinazolinone has shown various biochemical and physiological effects in scientific research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis in cancer cells, thereby preventing their proliferation. In addition, it has shown anti-inflammatory activity and has been studied for its potential use in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-benzyl-6-bromo-2-(propylthio)-4(3H)-quinazolinone in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells, and its use should be carefully monitored.
Direcciones Futuras
There are several future directions for the study of 3-benzyl-6-bromo-2-(propylthio)-4(3H)-quinazolinone. One potential direction is its use in combination with other drugs for the treatment of cancer. It has been shown to have synergistic effects with various chemotherapeutic agents, and its use in combination therapy may improve the efficacy of these drugs. Another potential direction is the study of its use in the treatment of inflammatory diseases. Its anti-inflammatory activity makes it a potential candidate for the development of new drugs for the treatment of these diseases. Finally, further studies are needed to determine the potential toxicity of this compound and its safety for use in humans.
Conclusion:
In conclusion, 3-benzyl-6-bromo-2-(propylthio)-4(3H)-quinazolinone is a promising compound with potential therapeutic applications. Its potent inhibitory activity against various enzymes makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, its potential toxicity should be carefully monitored, and further studies are needed to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of 3-benzyl-6-bromo-2-(propylthio)-4(3H)-quinazolinone involves the reaction of 2-aminobenzamide with propylthiol in the presence of a base, followed by the reaction with benzyl bromide in the presence of a catalyst. The final product is obtained after purification and recrystallization.
Aplicaciones Científicas De Investigación
3-benzyl-6-bromo-2-(propylthio)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has shown potent inhibitory activity against various enzymes, including protein kinase C, tyrosine kinase, and cyclin-dependent kinase. These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
3-benzyl-6-bromo-2-propylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2OS/c1-2-10-23-18-20-16-9-8-14(19)11-15(16)17(22)21(18)12-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFGASFSGBSSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C=C(C=C2)Br)C(=O)N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-3-yl)methyl]benzamide](/img/structure/B5485370.png)
![N-methyl-N-({5-[(3-phenylpiperidin-1-yl)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B5485376.png)
![7-(2-methylphenyl)-4-[(2-methylpyrimidin-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5485385.png)
![7-(3-pyridin-3-ylpropanoyl)-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5485394.png)
![3-(2-fluorophenyl)-5-[(3-isobutylisoxazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5485403.png)
![3-[4-(allyloxy)phenyl]-2-(1,3-benzoxazol-2-yl)-1-phenyl-2-propen-1-one](/img/structure/B5485413.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(diethylamino)-2-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5485421.png)

![N-[2-[1-cyano-2-(3-methyl-2-thienyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5485432.png)

![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5485445.png)

![N-(2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5485459.png)
![1'-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5485463.png)